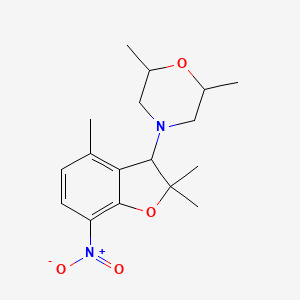

2,6-Dimethyl-4-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)morpholine

Description

The compound 2,6-Dimethyl-4-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)morpholine is a morpholine derivative featuring a substituted benzofuran moiety. Its structure comprises a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) substituted at the 2- and 6-positions with methyl groups. The 4-position of the morpholine is linked to a 2,3-dihydrobenzofuran scaffold bearing nitro, methyl, and trimethyl substituents. Structural determination of such compounds often employs crystallographic tools like SHELX, which is widely used for small-molecule refinement .

Properties

IUPAC Name |

2,6-dimethyl-4-(2,2,4-trimethyl-7-nitro-3H-1-benzofuran-3-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-10-6-7-13(19(20)21)15-14(10)16(17(4,5)23-15)18-8-11(2)22-12(3)9-18/h6-7,11-12,16H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNOTNFTDYFDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2C3=C(C=CC(=C3OC2(C)C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)morpholine typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dimethylmorpholine with a benzofuran derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and high yield. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)morpholine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)morpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The morpholine ring may interact with biological receptors, affecting signal transduction pathways. The overall effect of the compound is determined by the combined influence of these interactions on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Heterocyclic Attachments

A structurally analogous compound, N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (from ), shares the morpholine ring but differs in substituents. Key distinctions include:

- Benzofuran vs. Pyrimidine Core: The target compound’s dihydrobenzofuran contrasts with the pyrimidine-sulfonamide system in the analog.

- Substituent Effects : The target’s 7-nitro and 2,2,4-trimethyl groups on benzofuran could modulate steric hindrance and lipophilicity, whereas the analog’s bromo-methoxy-pyrimidine system may prioritize halogen bonding or π-π interactions .

Pharmacologically Active Dihydropyridines

Key comparisons include:

- Receptor Binding : The target compound’s nitro group and morpholine ring may interact with ion channels or enzymes similarly to the methyl ester and aryl groups in dihydropyridines. For example, (-)-(S)-Bay K 8644 exhibits EC₅₀ values of ~10⁻⁷ M in smooth muscle, suggesting high potency that could be benchmarked against the target compound’s hypothetical activity .

- Biphasic Activity : Dihydropyridines demonstrate both activation and antagonism depending on stereochemistry. The target’s rigid benzofuran-morpholine system might limit such duality but enhance selectivity.

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Methodological Overlaps

Research Findings and Implications

- Pharmacological Potential: The nitro group’s electron-withdrawing nature could enhance binding to redox-sensitive targets, analogous to nitrendipine’s interactions .

- Synthetic Challenges : Steric hindrance from trimethyl groups on benzofuran may complicate synthetic routes, contrasting with the more accessible pyrimidine-sulfonamide systems .

Biological Activity

2,6-Dimethyl-4-(2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)morpholine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a benzofuran derivative known for its diverse biological properties. The structural formula can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 314.42 g/mol |

| Boiling Point | 520.8 °C |

| Melting Point | Not Available |

| Density | 1.264 g/cm³ |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Antitumor Activity : Studies have indicated that derivatives of benzofuran exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's structure may enhance its interaction with DNA or key enzymes involved in cell proliferation.

- Anti-inflammatory Effects : The presence of nitro groups in the benzofuran moiety suggests potential anti-inflammatory properties, which can be evaluated through in vitro assays measuring cytokine production.

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.

Antitumor Activity

A series of assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| HCT-116 | 12.34 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 20.45 | Inhibition of topoisomerase activity |

In these studies, the compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy.

Anti-inflammatory Activity

In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Case Study 1: Anticancer Properties

A research group evaluated the anticancer properties of this compound on MCF-7 and HCT-116 cells. They reported that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through increased caspase 3/7 activity. Flow cytometry analysis confirmed that the compound effectively arrested cell cycle progression at the G1 phase.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of the compound in an animal model of acute inflammation. Results indicated that administration led to a marked decrease in edema and inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.